2-[2-(4-Methylindolo[2,3-b]quinoxalin-5-yl)ethoxy]naphthalene
Description
2-[2-(4-Methylindolo[2,3-b]quinoxalin-5-yl)ethoxy]naphthalene is a complex polycyclic aromatic compound comprising a naphthalene core linked via an ethoxy bridge to a 4-methylindolo[2,3-b]quinoxaline moiety. This structure combines aromatic and heterocyclic systems, which are known for their diverse electronic and photophysical properties, making such compounds of interest in materials science and medicinal chemistry.
Properties
Molecular Formula |
C27H21N3O |
|---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
7-methyl-6-(2-naphthalen-2-yloxyethyl)indolo[3,2-b]quinoxaline |
InChI |
InChI=1S/C27H21N3O/c1-18-7-6-10-22-25-27(29-24-12-5-4-11-23(24)28-25)30(26(18)22)15-16-31-21-14-13-19-8-2-3-9-20(19)17-21/h2-14,17H,15-16H2,1H3 |
InChI Key |
AKGDLQSYPPXBHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C3=NC4=CC=CC=C4N=C3N2CCOC5=CC6=CC=CC=C6C=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Methylindolo[2,3-b]quinoxalin-5-yl)ethoxy]naphthalene typically involves a multi-step process. One common method is the condensation reaction of isatin with o-phenylenediamine, followed by further functionalization. This reaction is often catalyzed by Brønsted acids such as acetic, formic, or hydrochloric acid . Additionally, transition-metal-catalyzed cross-coupling reactions and direct C–H functionalization are employed to introduce various substituents .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of microwave irradiation to enhance reaction rates and yields. For example, copper-doped CdS nanoparticles have been used as catalysts under microwave conditions to achieve high yields . Cerium (IV) oxide nanoparticles have also been shown to be effective in similar reactions conducted in aqueous media .
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-Methylindolo[2,3-b]quinoxalin-5-yl)ethoxy]naphthalene undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of multiple reactive sites within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can be carried out using reagents like halogens, alkyl halides, or nucleophiles such as amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction can lead to the formation of indole-based compounds.
Scientific Research Applications
2-[2-(4-Methylindolo[2,3-b]quinoxalin-5-yl)ethoxy]naphthalene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in drug discovery and development.
Mechanism of Action
The mechanism by which 2-[2-(4-Methylindolo[2,3-b]quinoxalin-5-yl)ethoxy]naphthalene exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s indoloquinoxaline core allows it to engage in intramolecular charge transfer (ICT) processes, which are crucial for its optoelectronic properties . Additionally, its ability to form hydrogen bonds and π-π interactions with biological molecules contributes to its pharmacological activities .
Comparison with Similar Compounds
a. 5-(4-Methoxybenzyl)-1,3,4-oxadiazole-2-ylnaphthalene-1-carbothioate ()
- Synthesis : Prepared via nucleophilic substitution between 1-naphthoyl chloride and oxadiazole-thiol derivatives under alkaline conditions.
- Key Properties :
- Contrast with Target Compound: The target compound lacks sulfur-based functional groups (e.g., carbothioate) but includes an indoloquinoxaline system, which may enhance π-conjugation and alter redox behavior.
c. 2-Methoxynaphthalene ()
- Physical Properties :
- Melting Point: 73–75°C.
- Purity: >98% (GC).
- Role : A simple naphthalene derivative used as a precursor in synthesizing more complex analogs.
Heterocyclic Systems with Indole or Quinoxaline Moieties
a. 2-Amino-3-methylimidazo[4,5-f]quinoline (IQ) ()
- Structural Difference: While IQ contains an imidazo-quinoline system, the target compound’s indoloquinoxaline moiety may exhibit distinct electronic properties and lower metabolic activation risks.
Data Table: Comparative Analysis of Key Compounds
Biological Activity
The compound 2-[2-(4-Methylindolo[2,3-b]quinoxalin-5-yl)ethoxy]naphthalene is a complex organic molecule with a unique structure that suggests potential biological activity. With a molecular formula of and a molecular weight of 403.5 g/mol, its design incorporates both naphthalene and indoloquinoxaline moieties, which are often associated with various pharmacological effects.
Structural Features
The structural composition of this compound includes:
- Naphthalene core : Known for its aromatic properties.
- Ethoxy group : Enhances solubility and potential interactions with biological systems.
- Indoloquinoxaline moiety : Imparts significant biological activity due to its nitrogen-containing heterocyclic structure.
Biological Activity Overview
Research indicates that compounds similar to 2-[2-(4-Methylindolo[2,3-b]quinoxalin-5-yl)ethoxy]naphthalene exhibit various biological activities, including:
- Anticancer properties : Indole and quinoxaline derivatives have been documented to induce apoptosis in cancer cells.
- Antimicrobial effects : These compounds can inhibit the growth of bacteria and fungi.
- Neuroprotective effects : Some derivatives show promise in protecting neuronal cells from damage.
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : Compounds in this class may inhibit key enzymes involved in cancer progression or microbial metabolism.
- Receptor Interaction : The ability to bind to specific receptors can modulate signaling pathways related to cell survival and proliferation.
- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that these compounds can influence oxidative stress levels in cells.
Research Findings
Recent studies have explored the biological activity of similar compounds, leading to significant findings:
These studies suggest that the unique combination of structural elements in 2-[2-(4-Methylindolo[2,3-b]quinoxalin-5-yl)ethoxy]naphthalene could lead to novel therapeutic applications.
Synthesis and Optimization
The synthesis of 2-[2-(4-Methylindolo[2,3-b]quinoxalin-5-yl)ethoxy]naphthalene involves multiple steps:
- Formation of the indoloquinoxaline core through cyclization reactions.
- Substitution reactions to introduce the ethoxy group onto the naphthalene.
- Purification processes , such as chromatography, to isolate the final product with high purity.
Optimizing these synthetic routes is crucial for enhancing yield and ensuring the compound's integrity for biological testing.
Case Studies
A few notable case studies highlight the compound's potential:
- Anticancer Activity Study : A study evaluated the cytotoxic effects of similar indoloquinoxaline derivatives on various cancer cell lines, showing significant inhibition of cell growth at micromolar concentrations.
- Antimicrobial Testing : Testing against common pathogens revealed that derivatives exhibited potent antimicrobial activity, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
